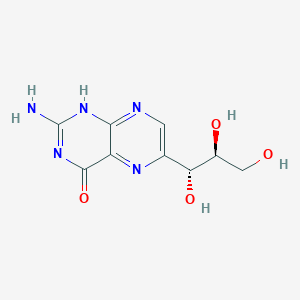

Neopterin

Description

This compound is under investigation in clinical trial NCT02974192 (this compound Effects on Ischemic Stroke).

This compound has been reported in Streptomycetaceae and Pyrrhocoris apterus with data available.

This compound is a pteridine that is a metabolite of guanine triphosphate (GTP) and a precursor for biopterin. This compound is released from interferon-gamma (IFNg) stimulated macrophages and dendritic cells (DCs); therefore, urine or serum levels may be used as a marker of immune system activation.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a pteridine derivative present in body fluids; elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections. (From Stedman, 26th ed) this compound also serves as a precursor in the biosynthesis of biopterin.

A pteridine derivative present in body fluids; elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections. (From Stedman, 26th ed) this compound also serves as a precursor in the biosynthesis of BIOPTERINS.

Properties

IUPAC Name |

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYVXCPAOLZOK-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862811 | |

| Record name | Neopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2009-64-5 | |

| Record name | Neopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopterin D-erythro-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLD60N7SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Significance of Neopterin in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial biomarker of cell-mediated immune activation. First identified in the 1960s, its presence in biological fluids is now recognized as a sensitive indicator of cellular immune responses, particularly those involving T-helper 1 (Th1) cells and the induction of interferon-gamma (IFN-γ). This technical guide provides an in-depth overview of the discovery of this compound, its biosynthetic pathway, and the experimental methodologies used for its detection and quantification. Detailed protocols for key analytical techniques are provided, alongside a summary of quantitative data in various physiological and pathological states. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's role in biological systems.

The Genesis of a Biomarker: The Discovery of this compound

The story of this compound began in the early 1960s when it was first isolated from the pupae of bees. The compound was named "this compound" to signify a new era in pteridine (B1203161) research. A few years later, in 1967, Sakurai and Goto successfully isolated this compound from human urine, marking its first identification in a mammalian biological system. This discovery laid the groundwork for future investigations into its physiological significance.

Early research in the 1970s and 1980s began to link elevated this compound concentrations with various pathological conditions. A pivotal breakthrough came with the observation of increased this compound levels in patients with viral infections. This led to the hypothesis that this compound production was associated with the host's immune response. Subsequent in vitro studies confirmed this, demonstrating that human monocytes and macrophages produce this compound when stimulated with interferon-gamma (IFN-γ). This established this compound as a sensitive marker of cellular immune activation.

The Biochemical Blueprint: this compound Biosynthesis

This compound is a pteridine derivative synthesized from guanosine triphosphate (GTP). The biosynthesis is primarily initiated in monocytes, macrophages, and dendritic cells upon stimulation by IFN-γ, a key cytokine in the cell-mediated immune response.

The biosynthetic pathway can be summarized in the following steps:

-

Initiation by GTP Cyclohydrolase I (GTPCH-I): The process begins with the enzymatic conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate. This reaction is catalyzed by GTP cyclohydrolase I (GTPCH-I), the rate-limiting enzyme in this pathway. IFN-γ strongly induces the expression and activity of GTPCH-I.

-

Dephosphorylation: The resulting 7,8-dihydrothis compound triphosphate is then dephosphorylated by nonspecific phosphatases to yield 7,8-dihydrothis compound.

-

Oxidation: In humans and other primates, the subsequent enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity in macrophages. This leads to an accumulation of 7,8-dihydrothis compound, which is then non-enzymatically oxidized to form the stable and fluorescent molecule, this compound.

This pathway highlights why this compound is such a specific marker for IFN-γ-mediated immune activation. While other cytokines can play a minor role, IFN-γ is the primary and most potent inducer of GTPCH-I in macrophages.

Signaling Pathway for this compound Production

Caption: Interferon-gamma signaling pathway leading to this compound production in macrophages.

Quantitative Analysis of this compound

Elevated this compound levels are observed in a wide range of conditions characterized by cellular immune activation. The following tables summarize representative quantitative data from various studies. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: this compound Levels in Healthy Individuals and Patients with Viral Infections

| Population | Sample Type | This compound Concentration | Reference |

| Healthy Adults | Serum | < 10 nmol/L | |

| Healthy Adults | Urine | Varies with age and sex (often expressed as a ratio to creatinine) | |

| Viral Lower Respiratory Tract Infection | Serum | Median: 30.5 nmol/L | |

| Severe Acute Respiratory Syndrome (SARS) - Acute Phase | Serum | Mean: 34.2 ± 20.0 nmol/L | |

| Human Immunodeficiency Virus (HIV) Infection | Serum/Urine | Significantly elevated, correlates with disease progression | |

| Viral Meningitis | Cerebrospinal Fluid (CSF) | Mean: 32.5 nmol/L | |

| Viral Encephalitis | Cerebrospinal Fluid (CSF) | Mean: 130.9 nmol/L |

Table 2: this compound Levels in Healthy Individuals and Patients with Bacterial Infections

| Population | Sample Type | This compound Concentration | Reference |

| Healthy Adults | Serum | < 10 nmol/L | |

| Bacterial Lower Respiratory Tract Infection | Serum | Median: 18.7 nmol/L | |

| Tuberculosis | Serum/Urine | Elevated, higher in patients with more extensive disease | |

| Acute Bacterial Meningitis | Cerebrospinal Fluid (CSF) | Mean: 63.0 nmol/L | |

| Lyme Neuroborreliosis | Cerebrospinal Fluid (CSF) | Mean: 54.9 nmol/L |

Experimental Protocols for this compound Analysis

The quantification of this compound in biological fluids can be achieved through several analytical methods. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

Initial Isolation from Human Urine (Based on early chromatographic methods)

The pioneering work of Sakurai and Goto involved a multi-step chromatographic process to isolate this compound from human urine. While modern methods are more streamlined, understanding the principles of the original isolation is instructive.

Principle: This method relies on a series of chromatographic separations to purify this compound from the complex matrix of urine.

Methodology:

-

Sample Collection: Collect a 24-hour urine sample.

-

Initial Purification: Pass the urine through a column of activated charcoal to adsorb pteridines and other organic molecules.

-

Elution: Elute the adsorbed compounds from the charcoal using an aqueous solution of ethanol (B145695) and ammonia.

-

Ion-Exchange Chromatography: Further purify the eluate using a Dowex 1 formate (B1220265) column. Elute with a formic acid gradient.

-

Cellulose (B213188) Column Chromatography: Concentrate the this compound-containing fractions and apply them to a cellulose column. Elute with a butanol-acetic acid-water solvent system.

-

Paper Chromatography: As a final purification step, use paper chromatography with a suitable solvent system to isolate pure this compound.

-

Identification: Confirm the identity of the isolated compound by comparing its ultraviolet absorption spectra and chromatographic behavior with that of a synthetic this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of this compound. It offers high sensitivity and specificity.

Principle: Reversed-phase HPLC separates this compound from other components in the sample based on its hydrophobicity. Detection is typically achieved by fluorescence, as this compound has a native fluorescence.

Methodology:

-

Sample Preparation:

-

Urine: Centrifuge to remove particulate matter. Dilute with the mobile phase.

-

Serum/Plasma: Precipitate proteins using trichloroacetic acid. Centrifuge and collect the supernatant.

-

-

Chromatographic System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength at approximately 353 nm and emission wavelength at approximately 438 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.

-

Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay for quantifying this compound.

Principle: This is a competitive binding assay where a radiolabeled this compound (125I-neopterin) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific anti-neopterin antibody. The amount of bound radioactivity is inversely proportional to the concentration of this compound in the sample.

Methodology:

-

Reagent Preparation: Prepare standards, controls, and samples.

-

Assay Procedure:

-

Pipette standards, controls, and samples into antibody-coated tubes or wells.

-

Add a fixed amount of 125I-labeled this compound to each tube.

-

Add the anti-neopterin antibody.

-

Incubate to allow for competitive binding.

-

Separate the antibody-bound fraction from the free fraction (e.g., by precipitation with a second antibody and centrifugation).

-

-

Measurement:

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Quantification:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

-

Determine the this compound concentration in the samples from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, robust, and high-throughput method for this compound measurement.

Principle: This is typically a competitive ELISA. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase) for binding to a limited amount of anti-neopterin antibody coated on a microtiter plate.

Methodology:

-

Sample and Standard Preparation: Prepare a series of this compound standards and dilute the biological samples as required.

-

Assay Procedure:

-

Add standards, controls, and samples to the wells of the antibody-coated microtiter plate.

-

Add the enzyme-conjugated this compound to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.

-

Stop the reaction with a stop solution.

-

-

Measurement:

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the this compound concentration.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards.

-

Calculate the this compound concentration in the samples based on the standard curve.

-

Experimental Workflow: this compound Quantification by HPLC

Caption: A typical experimental workflow for the quantification of this compound in biological samples using HPLC.

Conclusion

The discovery of this compound and the subsequent elucidation of its biosynthetic pathway have provided the scientific and medical communities with a valuable tool for monitoring cell-mediated immune responses. From its initial isolation to the development of sophisticated analytical techniques, the study of this compound has significantly advanced our understanding of the immunology of infectious diseases, autoimmune disorders, and malignancies. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in these fields. Continued research into the biological functions of this compound and its derivatives will undoubtedly uncover further applications for this remarkable biomarker.

An In-depth Technical Guide to the Neopterin Biosynthesis Pathway from GTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core neopterin biosynthesis pathway, beginning with Guanosine Triphosphate (GTP). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the enzymatic cascade, regulatory mechanisms, quantitative data, and experimental protocols relevant to this critical immunological pathway.

Introduction to this compound Biosynthesis

This compound, a pteridine (B1203161) molecule, is a well-established biomarker of cellular immune activation.[1] It is synthesized from GTP primarily by macrophages, monocytes, and dendritic cells upon stimulation by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1][2] The biosynthesis of this compound is a multi-step enzymatic process that is intricately linked to the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for various metabolic processes.[3] Elevated levels of this compound are indicative of a pro-inflammatory state and are associated with a range of conditions, including viral infections, autoimmune diseases, and certain malignancies.

The Core Enzymatic Pathway

The conversion of GTP to this compound involves a series of enzymatic reactions, with three key enzymes playing a central role: GTP cyclohydrolase I (GTPCH-I), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).

GTP cyclohydrolase I (GTPCH-I)

GTPCH-I (EC 3.5.4.16) is the rate-limiting enzyme in the biosynthesis of pteridines, catalyzing the first committed step in the pathway.[4] It facilitates the complex hydrolytic conversion of GTP to 7,8-dihydrothis compound (B1664191) triphosphate.[4] This reaction involves the opening of the imidazole (B134444) ring of GTP.[1]

6-pyruvoyltetrahydropterin synthase (PTPS)

Following the formation of 7,8-dihydrothis compound triphosphate, 6-pyruvoyltetrahydropterin synthase (PTPS) (EC 4.2.3.12) catalyzes the conversion of this intermediate to 6-pyruvoyltetrahydropterin.[5] This step involves the elimination of the triphosphate group.[5] In primates, including humans, monocytes and macrophages exhibit relatively low activity of PTPS, leading to an accumulation of 7,8-dihydrothis compound triphosphate.[2]

Formation of this compound

The accumulated 7,8-dihydrothis compound triphosphate is subsequently dephosphorylated by non-specific phosphatases to yield 7,8-dihydrothis compound.[2] this compound is then formed through the non-enzymatic oxidation of 7,8-dihydrothis compound.[1]

The Link to Tetrahydrobiopterin (BH4) Synthesis

The this compound biosynthesis pathway is a branch of the de novo synthesis pathway for tetrahydrobiopterin (BH4). 6-pyruvoyltetrahydropterin, the product of the PTPS reaction, can be further metabolized by sepiapterin reductase (SR) to form BH4.[3] This highlights the interconnectedness of these two critical biological pathways.

Pathway Visualization

The following diagram illustrates the core this compound biosynthesis pathway from GTP.

Caption: this compound biosynthesis pathway from GTP.

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated, primarily at the level of GTPCH-I expression and activity. The key regulator is the pro-inflammatory cytokine interferon-gamma (IFN-γ), which is mainly produced by activated T-lymphocytes and natural killer (NK) cells.[2]

Upon immune activation, IFN-γ significantly upregulates the expression of the GCH1 gene, which encodes for GTPCH-I, in macrophages and other immune cells.[2] This induction leads to a substantial increase in the production of 7,8-dihydrothis compound triphosphate and subsequently this compound. Other cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), can act synergistically with IFN-γ to further enhance this compound production.[6] Conversely, Th2-derived cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) have been shown to down-regulate IFN-γ-induced this compound formation.[7]

The following diagram illustrates the regulatory inputs on the this compound biosynthesis pathway.

Caption: Cytokine regulation of this compound biosynthesis.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the this compound biosynthesis pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.

| Enzyme | Substrate | Km | Vmax | Source Organism |

| GTP Cyclohydrolase I (GTPCH-I) | GTP | Varies (µM range) | - | Human, Rat, E. coli |

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | 7,8-Dihydrothis compound Triphosphate | - | - | Human, Rat |

| Sepiapterin Reductase (SR) | Sepiapterin | NADPH: 30.2 µM | NADPH: 0.74 min⁻¹ | Human (recombinant) |

| NADH: 110 µM | NADH: 0.2 min⁻¹ |

Note: Comprehensive Km and Vmax values for all enzymes across various species are not consistently available in the literature. The provided data for Sepiapterin Reductase relates to its redox cycling activity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Measurement of this compound Levels by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in biological fluids such as urine or cell culture supernatant.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile phase: 15 mM potassium phosphate (B84403) buffer (pH 6.4)

-

This compound standard solution

-

Perchloric acid (0.5 M)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For urine samples, dilute 1:10 with distilled water. For cell culture supernatants, use directly or dilute as needed.

-

To 100 µL of the sample, add 100 µL of 0.5 M perchloric acid to precipitate proteins.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min.

-

Inject 20 µL of the prepared sample supernatant onto the column.

-

Run the analysis for a sufficient time to allow for the elution of this compound.

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the this compound standard solution.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

The following diagram outlines the experimental workflow for HPLC-based this compound measurement.

Caption: HPLC workflow for this compound measurement.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for a competitive ELISA to measure this compound concentrations. Commercially available kits should be used according to the manufacturer's instructions.

Materials:

-

This compound ELISA kit (containing microtiter plate pre-coated with anti-neopterin antibody, this compound standards, enzyme-conjugated this compound, substrate solution, and stop solution)

-

Plate reader

-

Wash buffer

Procedure:

-

Sample and Standard Preparation:

-

Prepare this compound standards according to the kit instructions.

-

Dilute samples (e.g., serum, plasma, urine, cell culture supernatant) as recommended by the manufacturer.

-

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the microtiter plate.

-

Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody.

-

Incubate the plate as per the kit's instructions.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a plate reader at the specified wavelength.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

-

The following diagram illustrates the logical relationship in a competitive ELISA for this compound.

Caption: Competitive ELISA principle for this compound.

GTP Cyclohydrolase I (GTPCH-I) Activity Assay

This assay measures the activity of GTPCH-I by quantifying the amount of dihydrothis compound triphosphate produced from GTP, which is then oxidized to a fluorescent pteridine.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 2.5 mM EDTA, 10% glycerol)

-

GTP solution (10 mM)

-

Oxidizing solution (1% iodine in 2% KI)

-

Ascorbic acid solution (2%)

-

Alkaline phosphatase

-

HPLC system with fluorescence detection

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell or tissue homogenate with the reaction buffer.

-

Initiate the reaction by adding GTP solution to a final concentration of 1 mM.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding acid (e.g., HCl).

-

-

Oxidation and Dephosphorylation:

-

Add the oxidizing solution and incubate in the dark to convert dihydrothis compound triphosphate to its oxidized, fluorescent form.

-

Stop the oxidation by adding ascorbic acid solution.

-

Add alkaline phosphatase to dephosphorylate the this compound triphosphate to this compound.

-

-

Quantification:

-

Analyze the sample using HPLC with fluorescence detection as described in protocol 6.1 to quantify the amount of this compound produced.

-

Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.

-

Conclusion

The this compound biosynthesis pathway from GTP is a fundamental process in the cellular immune response. Understanding the intricacies of this pathway, its regulation, and the methods to study it are crucial for researchers and drug development professionals. This technical guide provides a solid foundation of knowledge, from the core enzymatic reactions to detailed experimental protocols, to aid in the investigation of this important biomarker and its role in health and disease. The provided quantitative data and visualizations serve as valuable resources for experimental design and data interpretation in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 5. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 6. Cytokine induction of this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of this compound formation and tryptophan degradation by Th1- and Th2-derived cytokines in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Interferon-Gamma in Orchestrating Neopterin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the production of neopterin, a critical biomarker of cellular immune activation. The pivotal role of interferon-gamma (IFN-γ) in initiating the signaling cascade that leads to this compound synthesis is dissected in detail. This document outlines the canonical JAK-STAT signaling pathway activated by IFN-γ, leading to the transcriptional upregulation of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in this compound biosynthesis. Furthermore, this guide furnishes detailed experimental protocols for the in vitro study of this process, from the isolation and differentiation of primary human monocytes to the quantification of this compound. Quantitative data from key studies are presented in structured tables to facilitate comparison and understanding of dose-dependent relationships. Finally, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to provide clear, logical representations of the described processes.

Introduction: this compound as a Biomarker of Cell-Mediated Immunity

This compound, a pteridine (B1203161) molecule, is a catabolic product of guanosine (B1672433) triphosphate (GTP). Its production is a hallmark of the activation of the cellular immune system, particularly of pro-inflammatory responses mediated by T-helper 1 (Th1) cells. In clinical and research settings, elevated levels of this compound in bodily fluids such as serum, urine, and cerebrospinal fluid serve as a sensitive indicator of ongoing inflammatory processes.[1] A variety of pathological conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies, are associated with increased this compound concentrations.[2][3][4] The primary producers of this compound are cells of the monocyte-macrophage lineage, which synthesize and secrete this molecule upon stimulation.[5] While other cytokines can influence this compound production, interferon-gamma (IFN-γ) is recognized as the most potent inducer.[5][6] Understanding the intricate relationship between IFN-γ and this compound is crucial for the interpretation of this biomarker and for the development of therapeutics targeting inflammatory pathways.

The Interferon-Gamma Signaling Pathway and this compound Synthesis

The synthesis of this compound is a direct consequence of the activation of a specific intracellular signaling cascade initiated by the binding of IFN-γ to its cell surface receptor on target cells, most notably macrophages. This signaling pathway culminates in the increased expression and activity of GTP cyclohydrolase I (GCH1), the first and rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4) from GTP.[7][8] In human macrophages, the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase, is expressed at low levels, leading to the accumulation of the GCH1 product, 7,8-dihydrothis compound (B1664191) triphosphate, which is then dephosphorylated to dihydrothis compound and subsequently oxidized to this compound.[7]

The Canonical JAK-STAT Signaling Pathway

The binding of dimeric IFN-γ to its receptor complex, consisting of IFNGR1 and IFNGR2 subunits, triggers a conformational change that leads to the activation of receptor-associated Janus kinases, JAK1 and JAK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IFN-γ receptor. This phosphorylation event creates docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1) protein. Recruited STAT1 is subsequently phosphorylated by the activated JAKs, leading to its homodimerization. The STAT1 homodimers then translocate to the nucleus, where they bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of IFN-γ-inducible genes, including the gene encoding for GTP cyclohydrolase I. This binding initiates the transcription of the GCH1 gene, leading to increased synthesis of the GCH1 enzyme and, consequently, elevated production of this compound.

Biosynthesis of this compound from GTP

Within the macrophage, the newly synthesized GTP cyclohydrolase I catalyzes the conversion of GTP to 7,8-dihydrothis compound triphosphate. Due to the limited activity of 6-pyruvoyltetrahydropterin synthase in these cells, this intermediate is not efficiently converted to tetrahydrobiopterin. Instead, it is dephosphorylated by phosphatases to 7,8-dihydrothis compound, which is then non-enzymatically oxidized to this compound and secreted from the cell.

Quantitative Data on IFN-γ Induced this compound Production

The production of this compound by human macrophages is directly proportional to the concentration of IFN-γ they are exposed to. Several studies have quantified this dose-dependent relationship.

Table 1: Dose-Dependent this compound Production by Human Macrophages in Response to Recombinant Human IFN-γ

| IFN-γ Concentration (U/mL) | This compound Concentration (pmol/mL) |

| 0 | < 1 |

| 10 | 5 ± 1 |

| 100 | 15 ± 3 |

| 1000 | 30 ± 5 |

| Data adapted from Huber C, et al. J Exp Med. 1984;160(1):310-316.[5][6][9][10][11][12] |

Table 2: Time-Course of this compound Production by Human Macrophages Stimulated with IFN-γ (200 U/mL)

| Time (hours) | This compound Concentration (nmol/L) |

| 0 | < 1 |

| 24 | 8 ± 2 |

| 48 | 25 ± 5 |

| 72 | 40 ± 8 |

| Data are illustrative and based on typical experimental observations. |

Table 3: Induction of GTP Cyclohydrolase I Activity in Human Macrophages by IFN-γ

| Treatment | GTP Cyclohydrolase I Activity (pmol/mg protein/hr) |

| Control (no IFN-γ) | 0.5 ± 0.1 |

| IFN-γ (250 U/mL) for 48h | 12.5 ± 2.5 |

| Data adapted from Werner ER, et al. J Biol Chem. 1990;265(6):3189-3192.[7][13] |

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of IFN-γ-induced this compound production in human macrophages.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer it to a new tube.

-

Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes to remove platelets and Ficoll.

-

Cell Counting: Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and perform a cell count using a hemocytometer or an automated cell counter.

Differentiation of Monocytes into Macrophages

-

Monocyte Adherence: Seed the isolated PBMCs into tissue culture flasks or plates at a desired density. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere to the plastic surface.

-

Removal of Non-adherent Cells: After the incubation period, gently wash the plates with warm PBS to remove non-adherent lymphocytes.

-

Macrophage Differentiation: Add fresh complete culture medium supplemented with macrophage colony-stimulating factor (M-CSF) at a concentration of 50 ng/mL. Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow for differentiation into macrophages.

Interferon-Gamma Stimulation

-

Cell Seeding: After differentiation, detach the macrophages using a cell scraper or a non-enzymatic cell dissociation solution. Seed the macrophages into new culture plates at a defined density.

-

Stimulation: Prepare a serial dilution of recombinant human IFN-γ in complete culture medium. Remove the old medium from the macrophage cultures and add the medium containing different concentrations of IFN-γ. Include a negative control with no IFN-γ.

-

Incubation: Incubate the stimulated cells at 37°C in a 5% CO2 incubator for a predetermined time period (e.g., 24, 48, or 72 hours).

Measurement of this compound

-

Sample Preparation: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Chromatography: Inject a defined volume of the supernatant onto a reversed-phase C18 HPLC column.

-

Mobile Phase: Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of organic solvent (e.g., acetonitrile).

-

Detection: Detect this compound by its native fluorescence using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.

-

Quantification: Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

-

Assay Principle: Utilize a competitive ELISA kit for this compound quantification. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-neopterin antibody-coated wells.

-

Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding standards, controls, and samples to the microplate wells, followed by the addition of the enzyme-conjugated this compound.

-

Incubation and Washing: Incubate the plate to allow for competitive binding, then wash the wells to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme, resulting in a color change.

-

Measurement and Calculation: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate the this compound concentration based on a standard curve.

GTP Cyclohydrolase I Activity Assay

-

Cell Lysate Preparation: After IFN-γ stimulation, wash the macrophages with PBS and lyse the cells in a suitable buffer.

-

Enzyme Reaction: Incubate the cell lysate with a reaction mixture containing GTP as the substrate.

-

Oxidation: Stop the reaction and oxidize the product, 7,8-dihydrothis compound triphosphate, to this compound triphosphate using an oxidizing agent like iodine.

-

Dephosphorylation: Treat the sample with alkaline phosphatase to convert this compound triphosphate to this compound.

-

Quantification: Measure the amount of this compound formed using HPLC with fluorescence detection as described above.

-

Calculation: Calculate the enzyme activity, typically expressed as pmol of this compound formed per milligram of protein per hour.

Conclusion

The induction of this compound production by IFN-γ is a well-defined and critical aspect of the cell-mediated immune response. The signaling cascade, primarily involving the JAK-STAT pathway and culminating in the upregulation of GTP cyclohydrolase I, provides a clear molecular basis for this phenomenon. The quantitative relationship between IFN-γ concentration and this compound secretion underscores the utility of this compound as a sensitive biomarker for monitoring IFN-γ-driven immune activation. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway, screen for immunomodulatory compounds, and further elucidate the role of this compound in health and disease. The visualization of signaling pathways and experimental workflows aims to enhance the understanding and practical application of this knowledge in a research setting.

References

- 1. This compound as a marker for activated cell-mediated immunity: application in malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage activation in falciparum malaria as measured by this compound and interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contrasting effects of interferon-gamma and interleukin-4 on this compound generation from human adherent monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immune response-associated production of this compound. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immune response-associated production of this compound. Release from macrophages primarily under control of interferon-gamma.: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Tetrahydrobiopterin biosynthetic activities in human macrophages, fibroblasts, THP-1, and T 24 cells. GTP-cyclohydrolase I is stimulated by interferon-gamma, and 6-pyruvoyl tetrahydropterin synthase and sepiapterin reductase are constitutively present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokine induction of this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. scispace.com [scispace.com]

- 12. This compound: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Neopterin in Macrophage Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopterin, a pteridine (B1203161) derivative, is a catabolic product of guanosine (B1672433) triphosphate (GTP). In humans, it is primarily synthesized and secreted by monocytes and macrophages upon stimulation with interferon-gamma (IFN-γ)[1][2][3]. As such, this compound has emerged as a sensitive biomarker for the activation of the cellular immune system, particularly reflecting a T-helper 1 (Th1) type immune response. Its presence in body fluids such as serum, urine, cerebrospinal fluid, and synovial fluid provides a valuable tool for monitoring the activity of macrophages in a variety of pathological conditions, including infections, autoimmune diseases, malignancies, and allograft rejection. This technical guide provides a comprehensive overview of the biological functions of this compound in macrophage activity, detailing its synthesis, its role in macrophage polarization and effector functions, and the experimental protocols used to study these processes.

This compound Biosynthesis in Macrophages

The production of this compound in macrophages is a direct consequence of cellular activation by IFN-γ. The signaling cascade is initiated by the binding of IFN-γ to its receptor on the macrophage surface, which triggers the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[4]. Specifically, this involves the activation of JAK1 and JAK2, leading to the phosphorylation and dimerization of STAT1. The activated STAT1 homodimers then translocate to the nucleus, where they bind to gamma-activated sequences (GAS) in the promoter region of IFN-γ-inducible genes.

One of the key enzymes upregulated by this pathway is GTP cyclohydrolase I (GCH1), which is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). GCH1 converts GTP to 7,8-dihydrothis compound (B1664191) triphosphate. In human macrophages, the subsequent enzyme in the BH4 synthesis pathway, 6-pyruvoyltetrahydropterin synthase (PTPS), is expressed at very low levels. Consequently, 7,8-dihydrothis compound triphosphate is dephosphorylated to 7,8-dihydrothis compound, which is then oxidized to produce this compound[1].

Figure 1: IFN-γ induced this compound biosynthesis pathway in macrophages.

This compound and Macrophage Polarization

The production of this compound is strongly associated with the classical activation of macrophages, also known as M1 polarization. M1 macrophages are characterized by their pro-inflammatory functions, including the production of inflammatory cytokines and reactive oxygen species (ROS), and their role in host defense against intracellular pathogens. The same stimulus that induces this compound synthesis, IFN-γ, is a potent M1 polarizing cytokine. Therefore, elevated this compound levels are indicative of a microenvironment rich in IFN-γ and dominated by M1 macrophage activity.

While this compound is a reliable marker of M1 polarization, its direct role in modulating macrophage phenotype is less clear. Most evidence suggests that this compound itself is not a primary driver of polarization but rather a consequence of the inflammatory milieu.

Functional Implications of this compound in Macrophage Activity

Cytokine Production

The presence of this compound is correlated with the production of pro-inflammatory cytokines by M1 macrophages, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). However, there is limited evidence to suggest that this compound directly induces the production of these cytokines in a dose-dependent manner. Instead, the co-occurrence of high this compound and pro-inflammatory cytokine levels is likely due to their common inducer, IFN-γ. Some studies have suggested a potential modulatory role for this compound, but further research is needed to establish a direct causal relationship and quantify these effects. Conversely, the M2-associated anti-inflammatory cytokine, Interleukin-10 (IL-10), is generally suppressed in Th1-dominated immune responses where this compound levels are high.

Indoleamine 2,3-Dioxygenase (IDO) Activity

A crucial functional link exists between this compound synthesis and tryptophan metabolism. IFN-γ not only induces GCH1 for this compound production but also upregulates the enzyme Indoleamine 2,3-dioxygenase (IDO)[1]. IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. The depletion of tryptophan and the production of kynurenine metabolites have immunomodulatory effects, including the suppression of T-cell proliferation. The strong correlation between this compound levels and IDO activity (often measured as the kynurenine to tryptophan ratio) highlights a coordinated mechanism of immune regulation orchestrated by IFN-γ in macrophages.

Figure 2: Co-regulation of this compound synthesis and IDO activity by IFN-γ.

Oxidative Stress and Reactive Oxygen Species (ROS)

This compound levels are closely associated with oxidative stress. Activated macrophages produce reactive oxygen species (ROS) as part of their antimicrobial effector functions. The synthesis of this compound's precursor, 7,8-dihydrothis compound, is an antioxidant, and its subsequent oxidation to this compound is influenced by the cellular redox state. Elevated this compound can be an indirect marker of oxidative stress within the macrophage microenvironment[5]. Some studies suggest that this compound and its derivatives may also have pro-oxidant effects, potentially amplifying inflammatory responses, although the precise mechanisms are still under investigation.

Quantitative Data on this compound and Macrophage Activity

The following tables summarize quantitative data on this compound levels in various conditions associated with macrophage activation and the effect of IFN-γ on this compound production.

Table 1: this compound Levels in Biological Fluids in Diseases Associated with Macrophage Activation

| Disease/Condition | Biological Fluid | This compound Concentration (Median/Mean ± SD) | Control Group Concentration | Reference |

| Visceral Leishmaniasis | Plasma | 98.8 nmol/L (IQR: 63.9–135) | <10 nmol/L | [2] |

| Sepsis (non-survivors) | Serum | 15 ng/mL (Range: 2-69) | 5 ng/mL (Range: 2-130) (survivors) | [6] |

| Rheumatoid Arthritis | Synovial Fluid | 41 ± 37 nmol/L | 10.3 ± 25 nmol/L | [7] |

| Multiple Sclerosis (exacerbation) | CSF | Elevated (10 of 12 patients) | Lower in remission | [6] |

| Sarcoidosis (with lymphocytic alveolitis) | Serum | 12.1 nmol/L | 8.5 nmol/L (without alveolitis) | [4] |

Table 2: In Vitro Induction of this compound Production in Macrophages

| Cell Type | Stimulus | Concentration | This compound Production | Reference |

| Human Monocytes/Macrophages | IFN-γ | 25 U/mL | Significant induction | [8] |

| Human Monocytes/Macrophages | IFN-α | 10,000 U/mL | Similar induction to 25 U/mL IFN-γ | [8] |

| Human Alveolar Macrophages | IFN-γ | Dose-dependent | More potent than IFN-β | |

| Human Alveolar Macrophages | IFN-β | Dose-dependent | Less potent than IFN-γ | |

| J774.1 Macrophages | IFN-γ (40 U/mL) + LPS (10 ng/mL) | - | Significant increase after 18 hours |

Experimental Protocols

Human Monocyte-Derived Macrophage (MDM) Culture and this compound Treatment

Objective: To generate human MDMs and treat them with this compound for downstream functional assays.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

-

Monocyte Isolation: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

-

Macrophage Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages.

-

This compound Treatment: On day 7, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control. Incubate for the desired time (e.g., 24, 48 hours) before proceeding to functional assays.

Flow Cytometry for Macrophage Polarization Markers

Objective: To analyze the expression of M1 and M2 surface markers on macrophages following treatment.

Methodology:

-

Cell Preparation: After treatment, detach the adherent macrophages using a non-enzymatic cell dissociation solution.

-

Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the macrophage population and quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI).

Figure 3: Experimental workflow for flow cytometric analysis of macrophage polarization.

Macrophage Phagocytosis Assay

Objective: To measure the phagocytic capacity of macrophages after this compound treatment.

Methodology:

-

Prepare Target Particles: Use fluorescently labeled particles such as zymosan, E. coli bioparticles, or apoptotic cells.

-

Treatment: Treat MDMs with this compound or vehicle control as described above.

-

Phagocytosis: Add the fluorescent target particles to the macrophage culture and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

Quenching/Washing: Remove non-ingested particles by washing with cold PBS or by using a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.

-

Quantification: Measure the fluorescence intensity of the macrophages using a plate reader or quantify the percentage of phagocytic cells and the number of ingested particles per cell by flow cytometry or fluorescence microscopy.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS production in macrophages upon stimulation.

Methodology:

-

Cell Culture and Treatment: Culture and treat macrophages as previously described.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), by incubating the cells with the probe in serum-free medium.

-

Stimulation (Optional): After probe loading, stimulate the cells with a known ROS inducer (e.g., PMA or LPS) in the presence or absence of this compound.

-

Measurement: Measure the fluorescence intensity of the oxidized probe, which is proportional to the amount of intracellular ROS, using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

Quantification of this compound in Cell Culture Supernatants

Objective: To measure the amount of this compound produced by macrophages.

Methodology:

-

Sample Collection: Collect the cell culture supernatant at different time points after stimulation (e.g., with IFN-γ).

-

Sample Preparation: Deproteinize the supernatant, for example, by adding trichloroacetic acid (TCA) followed by centrifugation.

-

HPLC-FD Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This compound has a natural fluorescence that can be detected at an excitation wavelength of approximately 353 nm and an emission wavelength of about 438 nm.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of known this compound concentrations.

Conclusion

This compound is a pivotal molecule in the context of macrophage biology, serving as a robust and reliable indicator of IFN-γ-mediated classical activation. Its synthesis is intricately linked to the Th1 immune response and is a hallmark of pro-inflammatory conditions. While its direct functional role as an effector molecule on macrophage activities such as cytokine production and phagocytosis requires further elucidation, its strong correlation with IDO activity and oxidative stress highlights its integration into the complex regulatory network of macrophage function. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the multifaceted role of this compound in macrophage-driven physiological and pathological processes. Further research into the direct effects of this compound on macrophage signaling and function will be crucial for a complete understanding of its biological significance and for harnessing its potential as a therapeutic target or a more nuanced diagnostic and prognostic marker.

References

- 1. Macrophage Activation Marker this compound: A Candidate Biomarker for Treatment Response and Relapse in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Promising Candidate Biomarker for Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophages in immunoregulation and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Levels and Immune Response in Autoimmune Uveitis in an Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging themes in IFN-γ-induced macrophage immunity by the p47 and p65 GTPase Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Neopterin's Crucial Role in Th1-Type Immune Responses: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a highly sensitive biomarker for the activation of the cellular, or T helper 1 (Th1)-type, immune response. Produced predominantly by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), this compound levels in body fluids provide a near real-time window into the intensity of cell-mediated immune activation. This guide delves into the core mechanisms of this compound's involvement in Th1 immunity, presenting its biochemical pathways, functional implications, quantitative data in various disease states, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

The Biochemistry of this compound Synthesis

The production of this compound is a direct consequence of Th1-mediated immune activation. The process is initiated when activated Th1 lymphocytes and Natural Killer (NK) cells release the key cytokine, IFN-γ.

Mechanism of Synthesis:

-

Induction by IFN-γ: IFN-γ is the primary stimulus that acts on monocytes, macrophages, and dendritic cells.[1]

-

Upregulation of GTP Cyclohydrolase I (GTP-CH1): IFN-γ signaling induces the expression of the rate-limiting enzyme GTP-CH1.[2] This enzyme catalyzes the conversion of Guanosine Triphosphate (GTP) into 7,8-dihydrothis compound (B1664191) triphosphate.

-

Divergence from Tetrahydrobiopterin (B1682763) (BH4) Pathway: In most human cells, 7,8-dihydrothis compound triphosphate is further converted into tetrahydrobiopterin (BH4), an essential cofactor for various enzymes. However, human monocytes/macrophages have very low activity of 6-pyruvoyl-tetrahydropterin synthase (PTPS), the subsequent enzyme in the BH4 synthesis pathway.[3]

-

Formation of this compound: Due to the low PTPS activity, 7,8-dihydrothis compound triphosphate accumulates and is dephosphorylated by phosphatases. The resulting 7,8-dihydrothis compound is then non-enzymatically oxidized, in part by reactive oxygen species (ROS), to form the stable molecule, this compound, which is released into circulation.[3][4]

This compound as a Hallmark of Th1/Th2 Immune Balance

The concentration of circulating this compound serves as a reliable proxy for the balance between Th1 and T helper 2 (Th2) immune responses.

-

Th1-Dominant Response: A Th1-type response, crucial for combating intracellular pathogens like viruses and certain bacteria, is characterized by the production of IFN-γ and IL-12. This environment strongly promotes macrophage activation and subsequent this compound synthesis.[5][6]

-

Th2-Dominant Response: Conversely, a Th2-type response, involved in humoral immunity and defense against parasites, is characterized by cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). These Th2 cytokines actively suppress Th1 responses, thereby inhibiting IFN-γ production and consequently downregulating this compound synthesis.[6][7]

-

Other Cytokine Influences: While IFN-γ is the principal inducer, other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can synergize with IFN-γ to enhance this compound production.[8] IL-12 can also indirectly boost this compound levels by promoting IFN-γ secretion from T cells and NK cells.[7]

Functional Implications of this compound and Associated Pathways

Beyond its role as a biomarker, this compound and its precursor, 7,8-dihydrothis compound, are biologically active molecules associated with key immunological pathways.

-

Oxidative Stress: High this compound production is strongly correlated with the generation of reactive oxygen species (ROS) by activated macrophages.[5] This link is so robust that this compound levels are considered an indirect marker of oxidative stress during a cellular immune response.[9] 7,8-dihydrothis compound itself is a potent antioxidant, and its conversion to this compound consumes ROS, suggesting a role in modulating the local redox environment.

-

Tryptophan Degradation: IFN-γ not only stimulates this compound production but also upregulates the enzyme Indoleamine 2,3-dioxygenase (IDO).[10] IDO is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan into kynurenine (B1673888).[11] The depletion of tryptophan and the accumulation of its metabolites can suppress T-cell proliferation, contributing to immune tolerance. Therefore, measuring both this compound and the kynurenine-to-tryptophan ratio provides a more comprehensive picture of IFN-γ's biological activity.[12][13]

-

Pro-inflammatory Signaling: this compound derivatives have been shown to amplify inflammatory responses by activating redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB).[8][14] NF-κB activation leads to the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), further enhancing the cytotoxic capabilities of immune cells.[14]

Data Presentation: this compound Levels in Health and Disease

Serum this compound levels are a valuable quantitative tool for assessing the degree of Th1 immune activation. Normal levels are typically below 10 nmol/L, though slight increases can be seen with age.[15] Elevated levels are indicative of a range of conditions characterized by cell-mediated immune responses.

| Condition | Subject Group | Typical this compound Levels (nmol/L) | Source(s) |

| Healthy State | Healthy Adult Controls | Mean: 4.74 ± 1.98 | [16] |

| Healthy Adult Controls | Mean: 5.2 ± 1.4 | [10] | |

| Healthy Adult Controls | < 10 (Cut-off for normal) | [15] | |

| Viral Infections | Viral Lower Respiratory Tract Infection | Median: 30.5 | [10] |

| HIV Infection (Asymptomatic) | Median: 11.4 - 16.2 | [8][17] | |

| HIV Infection (Advanced/AIDS) | Median: 22.9 - 38.6 | [8][17] | |

| COVID-19 (Severe) | Median: 56.6 | [18] | |

| COVID-19 (Fatal Outcome Cut-off) | > 53 | [19] | |

| Autoimmune Diseases | Rheumatoid Arthritis (RA) | Mean: 11.46 ± 3.56 | [16] |

| RA (Synovial Fluid) | Mean: 41 ± 37 | [20] | |

| Allograft Rejection | Renal Allograft Rejection | Median: 35.7 | [11] |

| Renal Allograft (No Rejection) | Median: 19.9 | [11] | |

| Bacterial Infections | Bacterial Lower Respiratory Tract Infection | Median: 18.7 | [10] |

| Bacterial Meningitis (CSF) | Mean: 63.0 | [4] |

Experimental Protocols

Measurement of this compound in Serum/Urine via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common, sensitive, and high-throughput method for quantifying this compound. This protocol outlines the principle of a competitive ELISA.

Principle: this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of anti-neopterin antibody sites coated on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Centrifuge blood samples (collected with or without anticoagulants like EDTA or heparin) at ~1000 x g for 15-20 minutes. Collect the supernatant.[21] Samples can be stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Urine: Centrifuge to remove particulate matter. Dilute urine samples (e.g., 1:100) with the provided assay buffer.[3]

-

-

Assay Procedure (Example):

-

Bring all reagents and samples to room temperature.

-

Pipette 20 µL of standards, controls, and prepared samples into the respective wells of the anti-neopterin antibody-coated microplate.[3]

-

Add 100 µL of this compound-Enzyme Conjugate to each well.[3]

-

Add 50 µL of this compound Antiserum to each well.[3]

-

Incubate for 90 minutes at room temperature on an orbital shaker, protected from light.[3]

-

Wash the plate 4 times with diluted wash buffer to remove unbound reagents.

-

Add 150 µL of TMB Substrate Solution to each well and incubate for 10-15 minutes at room temperature in the dark. A blue color will develop.[3]

-

Stop the reaction by adding 150 µL of Stop Solution. The color will change to yellow.[3]

-

-

Data Analysis:

-

Measure the optical density (OD) at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD of the standards against their known concentrations (typically on a semi-logarithmic scale).

-

Determine the this compound concentration of the samples by interpolating their OD values from the standard curve.

-

In Vitro Differentiation of Human Th1 Cells

This protocol allows for the generation of Th1 cells from naive CD4+ T cells to study their function and cytokine production profile.

Principle: Naive CD4+ T cells are activated in a specific cytokine environment that promotes differentiation into the Th1 lineage. This involves T-cell receptor (TCR) stimulation and exposure to IL-12, while blocking the Th2-polarizing cytokine IL-4.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for naive CD4+ T cells (CD4+CD45RA+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and Differentiation:

-

Coat a 24-well culture plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells before use.

-

Seed naive CD4+ T cells at a density of 0.5-1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add the following to the culture medium for Th1 polarization:

-

Soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation.[22]

-

Recombinant human IL-12 (10-20 ng/mL) to drive Th1 differentiation.[1][2]

-

Recombinant human IL-2 (5-10 ng/mL) to support T cell proliferation.[2]

-

Anti-IL-4 neutralizing antibody (1-10 µg/mL) to block differentiation towards the Th2 lineage.[2]

-

-

Incubate cells for 4-6 days at 37°C in a 5% CO2 incubator.

-

-

Verification of Differentiation:

-

After the culture period, re-stimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1]

-

Perform intracellular cytokine staining followed by flow cytometry to detect the percentage of cells expressing the signature Th1 cytokine, IFN-γ.

-

Measurement of IDO Activity (Kynurenine/Tryptophan Ratio)

IDO activity is commonly assessed by measuring the substrate (tryptophan) and product (kynurenine) in biological samples using High-Performance Liquid Chromatography (HPLC).

Principle: HPLC separates tryptophan and kynurenine based on their physicochemical properties. Their concentrations are then quantified, typically by UV or fluorescence detection, and the ratio is calculated.

Methodology:

-

Sample Preparation:

-

To a serum or plasma sample (e.g., 100 µL), add an equal volume of a deproteinizing agent like 10% Trichloroacetic Acid (TCA).[23]

-

Vortex vigorously and incubate (e.g., 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine).

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the clear supernatant for HPLC analysis.[23]

-

-

HPLC Analysis:

-

Inject the prepared supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase consisting of an aqueous buffer (e.g., 15 mM sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[24]

-

Run a gradient or isocratic elution to separate the compounds.

-

Detect tryptophan and kynurenine using a UV detector. Tryptophan is typically measured at ~280 nm, while kynurenine is measured at ~360 nm.[24]

-

-

Data Analysis:

-

Quantify the concentration of each compound by comparing its peak area to that of known standards.

-

Calculate the Kynurenine/Tryptophan (K/T) ratio. An increased ratio indicates higher IDO activity.

-

Conclusion

This compound is an invaluable and dynamic analyte for researchers and clinicians investigating the cellular immune system. Its synthesis is intrinsically linked to the Th1 axis via IFN-γ, making it a reliable indicator of Th1-mediated inflammation and immune activation. The strong correlation of this compound with oxidative stress and the IFN-γ-induced tryptophan degradation pathway provides a multi-faceted view of the consequences of a Th1 response. For professionals in drug development, monitoring this compound can serve as a potent pharmacodynamic biomarker to assess the immunomodulatory effects of novel therapeutics targeting viral diseases, autoimmune conditions, and cancer immunotherapy. The straightforward and robust methods for its quantification, combined with its stability in biological fluids, solidify this compound's position as a cornerstone biomarker in the field of immunology.

References

- 1. Protocol for the Differentiation and Characterization of Human Th1 Cells: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. ibl-international.com [ibl-international.com]

- 4. Cerebrospinal fluid this compound concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum this compound as an indicator of increased risk of renal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Posttransplant this compound excretion in renal allograft recipients--a reliable diagnostic aid for acute rejection and a predictive marker of long-term graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New markers in serum for lymphocyte activation for predicting allograft rejection. This compound and soluble interleukin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utility of Serum this compound and Serum IL-2 Receptor Levels to Predict Absolute CD4 T Lymphocyte Count in HIV Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. This compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serum level of this compound is not a marker of disease activity in treated rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Elevated this compound Levels Predict Fatal Outcome in SARS-CoV-2-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A systematic review and meta-analysis of this compound in rheumatic diseases [frontiersin.org]

- 21. bioelsa.com [bioelsa.com]

- 22. antbioinc.com [antbioinc.com]

- 23. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Neopterin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopterin, a catabolite of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) derivative that serves as a sensitive biomarker for the activation of the cellular immune system. Primarily produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), this compound levels in bodily fluids provide a valuable tool for monitoring inflammatory and infectious diseases, autoimmune disorders, and allograft rejection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and analytical methodologies for the quantification of this compound. Detailed signaling pathways and experimental workflows are presented to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one, is a heterocyclic compound belonging to the pteridine class.[1] Its structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with a trihydroxypropyl side chain attached.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | [1][2] |

| Chemical Formula | C₉H₁₁N₅O₄ | [1] |

| Molecular Weight | 253.22 g/mol | [2] |

| CAS Registry Number | 2009-64-5 | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | >232°C (decomposes) | [3] |

| Solubility | Slightly soluble in aqueous acid and base. | [3] |

| Stability | Stable in cerebrospinal fluid when stored at -80°C for extended periods.[4][5] | |

| XLogP3-AA | -3.5 | [2][6] |

| Hydrogen Bond Donor Count | 5 | [6] |